1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene
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Overview
Description
1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene is an organic compound with the molecular formula C9H6Cl2F3 It is a derivative of benzene, where two hydrogen atoms are replaced by dichloromethyl groups and one hydrogen atom is replaced by a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene typically involves the chlorination of 1,2-bis(methyl)-3-trifluoromethylbenzene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethyl groups can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate, resulting in the formation of carboxylic acids.
Reduction Reactions: Reduction of the dichloromethyl groups can be achieved using reducing agents like lithium aluminum hydride, producing the corresponding methylene derivatives.
Common Reagents and Conditions:
Substitution: Hydroxide ions in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Alcohol derivatives.
Oxidation: Carboxylic acids.
Reduction: Methylene derivatives.
Scientific Research Applications
1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene involves its interaction with various molecular targets. The dichloromethyl groups can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular macromolecules. These interactions can result in the modulation of biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
1,2-Bis(dichloromethyl)benzene: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1,2-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups instead of dichloromethyl groups, leading to distinct reactivity and applications.
Uniqueness: 1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene is unique due to the presence of both dichloromethyl and trifluoromethyl groups on the benzene ring. This combination imparts unique chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
1,2-bis(dichloromethyl)-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl4F3/c10-7(11)4-2-1-3-5(9(14,15)16)6(4)8(12)13/h1-3,7-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUUCTFGBKVWGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)C(Cl)Cl)C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl4F3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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